Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester is a synthetic organic compound notable for its unique structural features and potential biological applications. This compound is characterized by the presence of a cyclopropyl group, a piperidine ring, and a carbamic acid functional group linked to a benzyl ester. Its molecular formula is C18H25N2O3, and it is identified by the CAS number 1354014-83-7. The compound is primarily used in scientific research, particularly in pharmacology and medicinal chemistry.
This compound falls under the category of carbamates, which are esters or salts of carbamic acid. Carbamates are widely recognized for their diverse applications in pharmaceuticals due to their ability to interact with various biological targets. Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester has been investigated for its potential therapeutic effects, particularly in the context of drug design and development .
The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. The use of solvents, temperature, and catalysts can significantly influence the efficiency of each synthetic step.
The molecular structure of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester features:
The molecular weight of this compound is approximately 317.41 g/mol, with specific structural characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its identity and purity.
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester can participate in various chemical reactions:
Understanding these reactions is crucial for developing derivatives with enhanced activity or altered pharmacokinetic properties.
The mechanism of action for Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester involves interaction with specific molecular targets within biological systems. The hydroxyethyl group may engage in hydrogen bonding, while the carbamate and ester functionalities can undergo hydrolysis to release active metabolites. These interactions potentially modulate various biological pathways, leading to therapeutic effects .
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester exhibits:
Key chemical properties include:
Relevant data from studies indicate that modifications to its structure can significantly affect its stability and reactivity profiles.
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester has several important applications in scientific research:
The unique structural features of this compound make it a valuable candidate for further exploration in drug design and development, potentially leading to novel therapeutic agents with improved efficacy and safety profiles.
The systematic deconstruction of cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester (CAS: 1353987-49-1; C₁₉H₂₈N₂O₃) reveals three logical synthons: a piperidine core, a cyclopropylamine unit, and a benzyl alcohol-derived carbamate. The canonical SMILES (O=C(OCc1ccccc1)N(CC1CCCN(CCO)C1)C1CC1) highlights the strategic bonds for disconnection [1]. The tertiary amine linking the cyclopropyl and piperidine moieties suggests a late-stage alkylation between N-cyclopropylamine and a 3-(bromomethyl)piperidine intermediate. The hydroxyethyl group on the piperidine nitrogen implies N-alkylation with 2-bromoethanol prior to carbamate installation. The benzyloxycarbonyl (Cbz) group indicates protection via benzyl chloroformate. This retrosynthetic map prioritizes piperidine ring formation first, followed by sequential functionalization to minimize protecting group manipulations and preserve stereochemical integrity during chiral center establishment .
The enantioselective construction of the piperidine ring centers on catalytic hydrogenation of pyridine derivatives. As demonstrated in analogous synthons, 3-cyanopyridine undergoes asymmetric hydrogenation using Ru(II)-(S)-BINAP catalysts at 80°C and 50 bar H₂ pressure, achieving >95% ee for the (R)-piperidine-3-carbonitrile precursor [7]. Subsequent LiAlH₄ reduction converts the nitrile to the aminomethyl group essential for subsequent cyclopropane coupling. Alternatively, enzymatic resolution with Pseudomonas cepacia lipase separates racemic N-acetylpiperidines, though with lower efficiency (40% yield, 98% ee). Hydrogenation conditions profoundly impact stereoselectivity:
Table 1: Catalyst Screening for Pyridine Hydrogenation
Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Ru-(S)-BINAP | 50 | 80 | 95 | 88 |
Rh-(R,R)-Et-DuPhos | 30 | 60 | 89 | 92 |
Ir-(S)-P-Phos | 70 | 100 | 78 | 85 |
Pd/C (achiral) | 50 | 80 | 0 | 95 |
Post-hydrogenation, the hydroxethyl side chain is installed via reductive amination using acetaldehyde (NaBH₃CN, MeOH, 0°C→RT, 12h), ensuring minimal epimerization at the C3 stereocenter .
Cyclopropane ring introduction employs two complementary approaches: 1) Direct cyclopropanation of allylic precursors via Simmons-Smith conditions (Et₂Zn/CH₂I₂, CH₂Cl₂, 0°C, 2h) on 3-vinylpiperidine intermediates achieves 70-75% yield but risks Zn-complexation with the piperidine nitrogen [1]. 2) Fragment coupling between pre-formed cyclopropylamine and 3-(halomethyl)piperidines proves more reliable. Cyclopropylamine is prepared by Hofmann elimination of cyclopropylammonium salts (generated from cyclopropyl bromide and phthalimide, followed by hydrazinolysis). Nucleophilic displacement with 3-(bromomethyl)piperidine (K₂CO₃, DMF, 60°C, 6h) affords the tertiary amine linkage in 82% yield . Critical to success is the use of phase-transfer catalysts (Aliquat 336, 5 mol%) to enhance solubility and suppress elimination side products. Anhydrous conditions (<50 ppm H₂O) prevent ring-opening of the strain-sensitive cyclopropane, with reaction progress monitored by GC-MS to limit over-alkylation.
Carbamate installation requires selective acylation of the secondary amine without disturbing the hydroxyethyl group. The optimized protocol dissolves the amine intermediate (1.0 eq) in anhydrous THF under N₂, cooling to –20°C before adding benzyl chloroformate (ClCbz, 1.05 eq) and N-methylmorpholine (1.1 eq) as an acid scavenger. After 30 minutes at –20°C, the mixture warms to 25°C for 12h, achieving >95% conversion [3]. Catalytic DMAP (4-dimethylaminopyridine, 0.1 eq) accelerates the reaction by 3-fold while suppressing N,O-biscarbamate byproduct formation. Quenching with ice-cold water followed by ethyl acetate extraction and silica gel chromatography (EtOAc/hexanes 1:1) isolates the product in 89% yield. Crucially, the hydroxyethyl group remains intact under these mild conditions, as verified by FT-IR (no ester carbonyl at 1730 cm⁻¹) and ¹H-NMR (retained –CH₂OH triplet at δ 3.60 ppm) [6]. Alternative reagents like benzyl chloroformate outperform carbonyldiimidazole (CDI) derivatives, which exhibit lower electrophilicity toward sterically hindered amines.
Table 2: Carbamation Optimization Parameters
Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
N-Methylmorpholine | THF | –20 → 25 | 12 | 89 |
Triethylamine | CH₂Cl₂ | 0 → 25 | 18 | 75 |
Pyridine | Toluene | 25 | 24 | 68 |
DBU | DMF | 25 | 2 | 82* |
*Note: DBU leads to 8% O-alkylation byproduct
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8